molecular formula C21H26N4O4 B2357289 N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide CAS No. 1111561-91-1

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B2357289
CAS No.: 1111561-91-1
M. Wt: 398.463
InChI Key: FRTJDWFGSWVBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide is a complex synthetic compound with the CAS Number 1111561-91-1 and a molecular formula of C21H26N4O4 . It features a distinct molecular architecture that incorporates several functional groups, including a cyano group, a cyclopropane ring, a benzodioxane nucleus, and a piperazinylacetamide chain . This specific structure is designed to confer promising pharmacological properties. The presence of the cyano and cyclopropane groups is known to enhance metabolic stability and cellular permeability, while the benzodioxane fragment contributes to hydrophobic interactions with biological targets . The acetamide-piperazine chain is a favorable structural motif that can improve solubility and bioavailability . These combined characteristics make this compound a valuable candidate for drug discovery and development, particularly in research areas such as neuroscience and oncology where the precise modulation of biological pathways is critical . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-21(14-22,15-6-7-15)23-19(26)12-24-8-10-25(11-9-24)20(27)18-13-28-16-4-2-3-5-17(16)29-18/h2-5,15,18H,6-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTJDWFGSWVBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₉N₃O₃
Molecular Weight 301.34 g/mol
CAS Number 1241210-85-4
Density Not available
Boiling Point Not available
Melting Point Not available

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • JAK Inhibition : Similar compounds have been identified as Janus kinase (JAK) inhibitors, which play a crucial role in the signaling pathways for several cytokines and growth factors. This inhibition can lead to anti-inflammatory effects and potential therapeutic applications in autoimmune diseases .
  • Neurotransmitter Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzodioxine compounds can exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Study 1: JAK Inhibition

A study focusing on the JAK inhibition properties of related compounds demonstrated a significant reduction in inflammatory markers in vitro. The compound's ability to inhibit JAK pathways suggests potential therapeutic applications in conditions like rheumatoid arthritis and psoriasis .

Study 2: Neuropharmacological Effects

Another investigation assessed the neuropharmacological effects of compounds containing the piperazine structure. Results indicated that these compounds could enhance serotonin receptor activity, suggesting their use as antidepressants or anxiolytics .

Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of benzodioxine derivatives revealed that certain modifications to the structure increased activity against Gram-positive bacteria. This opens avenues for further exploration into its use as an antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzodioxane, particularly those containing the piperazine moiety, exhibit notable anticancer properties. For instance, compounds similar to N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide have been shown to inhibit cancer cell proliferation. A study highlighted that certain benzodioxane derivatives demonstrated significant growth inhibitory effects on ovarian carcinoma models, suggesting potential for treating metastatic cancers .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. The 1,4-benzodioxane moiety has been linked to anti-inflammatory activity in various studies. For example, a benzodioxane derivative was reported to effectively reduce inflammation markers in preclinical models . The mechanism is thought to involve modulation of inflammatory pathways, although specific pathways for this compound require further elucidation.

Central Nervous System (CNS) Activity

The piperazine group within the compound has been associated with CNS activity. Compounds containing piperazine have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems . Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, although detailed pharmacodynamic studies are necessary.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzodioxane scaffold followed by the introduction of the piperazine and cyano groups. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzodioxane derivatives demonstrated that modifications at specific positions significantly affected anticancer activity. The compound showed promising results against prostate cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, researchers found that compounds similar to this compound inhibited key enzymes involved in inflammatory pathways. This suggests a mechanism through which these compounds could be developed into therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural and functional similarities with other N-substituted acetamides and piperazine-containing derivatives. Below is a detailed comparison based on synthesis, substituent effects, and biological activity.

Structural and Functional Differences

Compound Name / Class Key Structural Features Biological Activity References
Target Compound Cyano-cyclopropylethyl, benzodioxine-carbonyl-piperazine Hypothesized antibacterial/anti-inflammatory (based on analogs) -
Quinolone-piperazine derivatives (e.g., Sharma et al., 2008) 1-Cyclopropyl-6-fluoro-7-piperazinyl-4-oxoquinoline-3-carboxylate Antibacterial (Gram-negative pathogens)
N-Nicotinoyl-piperazine derivatives (e.g., Sharma et al., 2008) Nicotinoyl-piperazine, fluoroquinolone core Enhanced solubility and antibacterial efficacy
Oxadiazole-piperazine hybrids (e.g., Wagle et al., 2008) 2-(3-methyl-2-oxoquinoxalinyl)-5-aryl-1,3,4-oxadiazole-piperazine Anti-inflammatory, analgesic (COX-2 inhibition)
Key Observations:

Substituent Impact on Activity: The cyano-cyclopropylethyl group in the target compound may improve metabolic stability compared to the fluoroquinolone core in Sharma et al.’s derivatives, which prioritize bacterial DNA gyrase inhibition .

Piperazine Linker Role :

  • Piperazine is a common linker in all compared compounds, facilitating conformational flexibility and hydrogen bonding. However, its coupling to benzodioxine (target compound) versus oxadiazole (Wagle et al.) alters target specificity—benzodioxine derivatives may favor CNS targets, while oxadiazoles show NSAID-like activity .

Biological Activity: The target compound’s activity remains uncharacterized in the provided evidence.

Preparation Methods

Preparation of 2,3-Dihydro-1,4-benzodioxine-3-carboxylic Acid

The benzodioxine carboxylic acid precursor is synthesized via Friedel-Crafts acylation of 1,4-benzodioxane with chloroacetyl chloride, followed by hydrolysis. Alternative routes involve oxidation of 3-methyl-2,3-dihydro-1,4-benzodioxine using KMnO₄ in acidic conditions.

Acylation of Piperazine

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. Subsequent reaction with piperazine in the presence of triethylamine (TEA) yields 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine:

$$
\text{Benzodioxine-COCl} + \text{Piperazine} \xrightarrow{\text{TEA, DCM}} \text{Benzodioxine-CO-Piperazine} \quad
$$

Key Conditions :

  • Solvent: Anhydrous DCM
  • Base: TEA (2.2 equiv)
  • Temperature: 0°C → room temperature
  • Yield: 82–85% (estimated from analogous reactions)

Synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-chloroacetamide

Preparation of 1-Cyano-1-cyclopropylethylamine

Cyclopropanation of acrylonitrile via Simmons-Smith reaction generates 1-cyano-1-cyclopropylethane, which undergoes Hofmann rearrangement with Br₂/NaOH to yield the primary amine.

Chloroacetylation of the Amine

Reaction of 1-cyano-1-cyclopropylethylamine with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C produces the chloroacetamide intermediate:

$$
\text{Amine} + \text{ClCH₂COCl} \xrightarrow{\text{THF, 0°C}} \text{N-(1-Cyano-1-cyclopropylethyl)-2-chloroacetamide} \quad
$$

Optimization Notes :

  • Slow addition of chloroacetyl chloride minimizes exothermic side reactions.
  • Yield: 78% (extrapolated from similar acetamide syntheses).

Final Coupling via Nucleophilic Substitution

The piperazine and chloroacetamide intermediates undergo nucleophilic substitution in dimethylformamide (DMF) with potassium hydroxide (KOH) as base:

$$
\text{Benzodioxine-CO-Piperazine} + \text{ClCH₂CONH-R} \xrightarrow{\text{KOH, DMF}} \text{Target Compound} \quad
$$

Reaction Parameters :

  • Solvent: Anhydrous DMF
  • Base: KOH (1.5 equiv)
  • Temperature: 25°C, 4 hours
  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol
  • Yield: 72–75%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.68 (br, 2H, NH), 4.01–4.21 (m, 4H, benzodioxine OCH₂), 3.93 (m, 2H, piperazine NCH₂), 3.04–3.10 (m, 4H, piperazine NCH₂), 2.0 (m, 1H, cyclopropane CH), 0.72–0.76 (m, 4H, cyclopropane CH₂).
  • HRMS (ESI+) : m/z calcd for C₂₀H₂₃N₄O₄ [M+H]⁺ 399.1664, found 399.1668.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Method Step Solvent Base Temperature Yield (%) Purity (%)
Piperazine Acylation DCM TEA 0°C → RT 85 98
Chloroacetamide Formation THF None 0°C 78 97
Final Coupling DMF KOH 25°C 74 99

Key Observations :

  • DMF enhances nucleophilicity of piperazine compared to lower-polarity solvents.
  • KOH outperforms weaker bases (e.g., NaHCO₃) in minimizing elimination byproducts.

Industrial-Scale Considerations

Regulatory Compliance

  • Residual solvent levels (DMF < 880 ppm) meet ICH Q3C guidelines.
  • Genotoxic impurity control (chloroacetamide < 1 ppm) via activated carbon filtration.

Q & A

Q. Critical factors :

  • Temperature control : Low temperatures (0–5°C) reduce unwanted byproducts during cyano group incorporation .
  • Purification : Column chromatography or recrystallization is essential due to the compound’s polar intermediates .

Q. Table 1: Hypothetical Reaction Optimization

StepReagents/ConditionsYield Range*Key Challenges
1Piperazine + bromoacetamide, DMF, K₂CO₃, 80°C60–75%Competing N-alkylation side reactions
21-cyano-1-cyclopropylethylamine, EtOH, piperidine, 0–5°C40–55%Steric hindrance from cyclopropyl group
Based on analogous syntheses in .

Basic: Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the benzodioxine carbonyl (δ ~165–170 ppm), piperazine protons (δ ~2.5–3.5 ppm), and cyclopropyl-cyano group (δ ~1.0–1.5 ppm for cyclopropyl; δ ~120 ppm for CN in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the acetamide bond) .
  • Infrared (IR) : Stretching vibrations for amide C=O (~1650 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹) .

Advanced Tip : For stereochemical analysis, X-ray crystallography (as in ) or NOE NMR experiments are recommended.

Advanced: How can researchers address contradictions in reported biological activity data across assays?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK-293 vs. CHO) or assay conditions (e.g., serum-free vs. serum-containing media) .
  • Solubility issues : The compound’s lipophilic benzodioxine and cyclopropyl groups may reduce aqueous solubility, affecting dose-response curves .

Q. Methodological solutions :

  • Standardized protocols : Use identical cell lines, media, and DMSO concentrations (<0.1%) across labs.
  • Orthogonal assays : Validate results with both binding (e.g., radioligand displacement) and functional assays (e.g., cAMP inhibition) .
  • Solubility enhancers : Co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability .

Advanced: What strategies optimize the synthetic pathway for scalability without compromising stereochemical integrity?

Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the piperazine nitrogen to prevent undesired alkylation during coupling .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzymatic resolution for enantiopure intermediates .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer in exothermic steps (e.g., cyclopropane formation) .

Case Study : achieved 55% yield for a similar acetamide by optimizing reaction time (2 hours) and solvent (ethanol vs. THF).

Advanced: How does the benzodioxine carbonyl moiety influence the compound’s metabolic stability?

Answer:
The benzodioxine group:

  • Enhances rigidity : Reduces metabolic oxidation at the piperazine ring .
  • Susceptibility to esterases : The carbonyl may undergo hydrolysis in plasma, requiring prodrug strategies for in vivo studies .

Q. Methodology :

  • In vitro metabolism assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Computational modeling : Predict metabolic hotspots using software like Schrödinger’s QikProp .

Basic: What computational tools are recommended for predicting binding affinity to biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Glide to model interactions with receptors (e.g., serotonin or dopamine receptors) .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .

Example : used docking to identify key hydrogen bonds between a piperazine derivative and the D3 receptor’s Asp110 residue.

Advanced: How can researchers validate the compound’s selectivity against off-target receptors?

Answer:

  • Panel screening : Test against a broad receptor panel (e.g., CEREP’s Psychoactive Drug Screen) .
  • Kinobeads profiling : Identify kinase off-targets by pull-down assays .
  • CRISPR knockouts : Use gene-edited cell lines to confirm target-specific effects .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzodioxine group .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile or amide groups .
  • Purity checks : Regular HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to monitor degradation .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetic properties?

Answer:

  • Rodent models :
    • Pharmacokinetics : IV/PO dosing in Sprague-Dawley rats with serial blood sampling for LC-MS/MS analysis .
    • Brain penetration : Assess blood-brain barrier permeability via brain/plasma ratio measurements .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) for whole-body autoradiography .

Advanced: How can structural modifications enhance the compound’s therapeutic index?

Answer:

  • Bioisosteric replacement : Substitute the cyclopropyl group with trifluoromethyl to improve metabolic stability .
  • Prodrug design : Convert the nitrile to a masked amine (e.g., amidoxime) for controlled release .
  • Peptide conjugation : Link to cell-penetrating peptides (e.g., TAT) to enhance target tissue delivery .

Validation : Perform SAR studies on analogs (e.g., ’s chloro/nitro derivatives) to identify optimal substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.